5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl
Description
5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2HCl (THIP-2HCl) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a tetrahydro ring system. Its structure includes an amine group at the 8-position and exists as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications. THIP-2HCl and its derivatives have demonstrated diverse biological activities, including selective antifungal properties against strains like Candida albicans and Candida glabrata , antibacterial activity against Gram-positive bacteria , and roles in neuroprotective therapies for conditions such as stroke or cardiac arrest . Additionally, THIP-2HCl serves as a key intermediate in synthesizing compounds for cancer immunotherapy (e.g., melanoma targeting) and antimalarial agents . Its structural flexibility allows for functionalization at multiple positions, making it a "privileged scaffold" in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h3,5-6H,1-2,4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXXMFFNHDIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN2C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408962-15-0 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Insights:
- Substituent Effects : Methyl or phenyl groups at the 2-position (e.g., 2-Methylimidazo derivatives) improve lipophilicity but may reduce solubility . Fluorine substitutions (e.g., 8-Fluoro derivatives) enhance metabolic stability and target binding .
- Tetrahydro Ring : The saturated tetrahydro ring in THIP-2HCl contributes to conformational rigidity, favoring interactions with fungal cytochrome P450 enzymes .
Limitations and Challenges
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine 2HCl is a heterocyclic compound characterized by its unique imidazo-pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, synthesis, and research findings.
Chemical Structure:
- IUPAC Name: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine
- Molecular Formula: C₇H₁₁N₃
- CAS Number: 1307237-28-0
- Molecular Weight: 137.19 g/mol
Synthesis Methods:
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of starting materials such as 2-aminopyridine with ethyl chloroacetate followed by cyclization and reduction steps. This method can be optimized for higher yields and purity using advanced techniques like continuous flow reactors and chromatography .
Biological Activities
5,6-Tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits various biological activities that are of interest in pharmaceutical research:
1. Antimicrobial Activity:
Research indicates that this compound shows promising antimicrobial properties. It is believed to inhibit bacterial enzymes, leading to its effectiveness against certain pathogens .
2. Antiviral Properties:
Studies have suggested potential antiviral effects of this compound, although specific mechanisms remain under investigation .
3. Nephroprotective Effects:
Recent studies highlight its role in protecting renal cells from injury. For instance, a derivative of this compound demonstrated significant nephroprotective efficacy in a rat model of hypertension-induced renal injury .
The biological activity of 5,6-Tetrahydroimidazo[1,2-a]pyridin-8-amine is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may bind to and inhibit enzymes involved in bacterial metabolism.
- Receptor Modulation: It can interact with receptors affecting calcium channels (e.g., TRPC5), which are implicated in various pathophysiological processes .
Table 1: Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting specific enzymes |
| Antiviral | Potential effects observed; mechanisms under investigation |
| Nephroprotective | Protects renal cells from damage; reduces proteinuria in hypertensive models |
| TRPC5 Inhibition | Compound derivatives show promise in chronic kidney disease treatment |
Comparative Analysis
When compared with similar compounds such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine , 5,6-Tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits distinct reactivity patterns and biological activities. This uniqueness makes it a valuable candidate for further research in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
